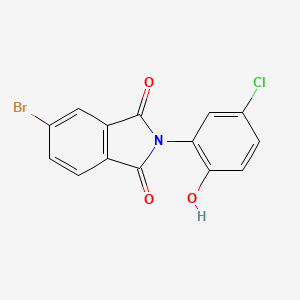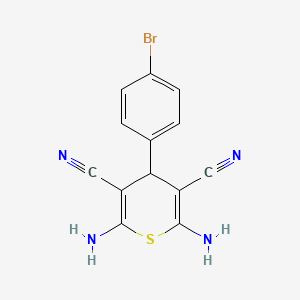![molecular formula C15H16N2O B5836115 2-[(dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B5836115.png)
2-[(dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one, commonly known as DMAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAC is a carbazole derivative that has been synthesized through several methods and has been extensively studied for its biochemical and physiological effects, mechanism of action, and future directions.
Wirkmechanismus
The exact mechanism of action of DMAC is not fully understood. However, it has been suggested that DMAC may exert its anti-cancer and anti-inflammatory effects through the inhibition of various enzymes and signaling pathways, including the NF-κB signaling pathway.
Biochemical and Physiological Effects:
DMAC has been found to exhibit several biochemical and physiological effects. DMAC has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DMAC has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, DMAC has been shown to exhibit antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
DMAC has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, DMAC also has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of DMAC. One potential direction is the development of DMAC-based organic materials for use in organic electronics. Another potential direction is the further study of DMAC's anti-cancer and anti-inflammatory properties, including its potential use in combination with other anti-cancer and anti-inflammatory agents. Additionally, the development of new synthesis methods for DMAC may also be a future direction for research.
Synthesemethoden
DMAC can be synthesized through several methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of 2-aminobenzophenone with dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst. DMAC can also be synthesized through a modified Fischer indole synthesis, which involves the reaction of indole with an aldehyde or ketone in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
DMAC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. DMAC has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. DMAC has also been used as a building block for the synthesis of various organic materials, including organic semiconductors and light-emitting diodes.
Eigenschaften
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(2)9-10-7-8-12-11-5-3-4-6-13(11)16-14(12)15(10)18/h3-6,9,16H,7-8H2,1-2H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOMNKDELFYTQR-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCC2=C(C1=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CCC2=C(C1=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5836076.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5836078.png)
![2-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5836085.png)

![2-(2'-methyl-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-N-phenylacetamide](/img/structure/B5836110.png)


![5-methyl-9-(1-piperidinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5836132.png)
![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5836137.png)